molecular formula C5H14Si B7799678 Diethyl(methyl)silane

Diethyl(methyl)silane

Cat. No.: B7799678
M. Wt: 102.25 g/mol
InChI Key: UUTZEAQZDHSEAL-UHFFFAOYSA-N
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Description

Diethyl(methyl)silane, also known as diethylmethylsilane, is an organosilicon compound with the molecular formula C5H14Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethyl groups and one methyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(methyl)silane can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with a methylating agent such as methylmagnesium bromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound.

Industrial Production Methods

In industrial settings, this compound is produced through the direct reaction of silicon with ethyl chloride and methyl chloride in the presence of a catalyst. This method allows for the large-scale production of the compound, which is essential for its various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

Diethyl(methyl)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: this compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: The compound can be used with catalysts such as palladium or platinum to facilitate reduction reactions.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Diethyl(methyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Industry: this compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of diethyl(methyl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The silicon atom in the compound can form stable bonds with various organic and inorganic molecules, facilitating a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diethylsilane: Similar to diethyl(methyl)silane but lacks the methyl group.

    Dimethylsilane: Contains two methyl groups instead of ethyl groups.

    Triethylsilane: Contains three ethyl groups attached to the silicon atom.

Uniqueness

This compound is unique due to its specific combination of ethyl and methyl groups attached to the silicon atom. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other silanes. Its ability to act as both a reducing agent and a substrate for substitution reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

diethyl(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14Si/c1-4-6(3)5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTZEAQZDHSEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[SiH](C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-32-7
Record name Diethylmethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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